ethyl N-(4-ethoxyphenyl)carbamate

Description

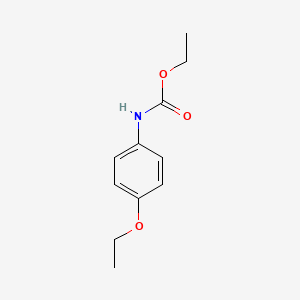

Ethyl N-(4-ethoxyphenyl)carbamate (C₁₁H₁₅NO₃, molecular weight 209.24 g/mol) is a carbamate derivative featuring a 4-ethoxyphenyl substituent. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and biological activity.

Properties

CAS No. |

5255-65-2 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl N-(4-ethoxyphenyl)carbamate |

InChI |

InChI=1S/C11H15NO3/c1-3-14-10-7-5-9(6-8-10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

RTAWHUYTVOWYLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares ethyl N-(4-ethoxyphenyl)carbamate with analogs differing in substituent position, alkyl chain length, or functional groups:

Key Observations:

- Substituent Position : Para-substituted derivatives (e.g., 4-ethoxy, 4-Cl) generally exhibit higher metabolic stability compared to ortho- or meta-substituted analogs due to reduced steric hindrance and optimized electronic effects.

- Functional Groups : Halogenation (e.g., Cl, F) increases molecular polarity and may improve binding affinity to biological targets, as seen in agrochemical applications (e.g., evidence 12: desmedipham) .

Carcinogenicity and Mutagenicity:

- Vinyl carbamate exhibits significantly higher carcinogenic potency than ethyl carbamate, attributed to its metabolic activation to reactive epoxides . This compound, with its bulky aromatic substituent, is likely less carcinogenic due to reduced metabolic conversion to electrophilic intermediates.

- Ethyl carbamate (EC) in alcoholic beverages poses health risks (MOE = 6289 in Chinese白酒), but structural modifications (e.g., aromatic substitution) in this compound may mitigate toxicity by altering metabolism .

Pharmacological Activity:

- Aromatic carbamates (e.g., 4-nitrophenyl derivatives) are utilized in agrochemicals and pharmaceuticals, highlighting the role of substituents in modulating activity .

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina with force fields parametrized for carbamate groups.

- MD simulations : Validate binding stability over 100 ns trajectories.

Studies on ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate highlight hydrogen bonding with kinase active sites, which can be extrapolated to ethoxyphenyl analogs .

How does the ethoxy group influence the compound’s stability in pharmacokinetic studies?

Advanced

The ethoxy group increases metabolic stability compared to shorter alkoxy chains (e.g., methoxy). In vitro microsomal assays show slower oxidation rates, attributed to steric hindrance. However, in vivo studies may reveal phase II conjugation (e.g., glucuronidation) as a primary degradation pathway .

What are the challenges in crystallizing this compound for X-ray studies?

Advanced

Crystallization difficulties arise from:

- Flexible ethyl group : Hinders lattice formation.

- Polarity : Requires mixed solvents (e.g., ethanol/water) for slow evaporation.

Reference to methyl N-(4-nitrophenyl)carbamate crystallization (Acta Crystallogr. Sect. E) suggests using low-temperature (100 K) X-ray diffraction to resolve disorder .

How to design derivatives for enhanced solubility without compromising activity?

Q. Advanced

- Morpholine incorporation : As in ethyl N-(4-morpholinomethyl)carbamate, improves aqueous solubility via hydrogen bonding.

- PEGylation : Attach polyethylene glycol chains to the carbamate nitrogen.

Balancing logP values (2.5–3.5) is critical; QSAR models predict optimal substituent hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.